3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Overview
Description
3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a heterocyclic compound that belongs to the class of benzimidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system that includes a benzimidazole moiety and a quinazoline moiety, with a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzimidazole with an aldehyde and a 1,3-dicarbonyl compound in the presence of a catalyst such as molybdate sulfuric acid can yield the desired product under solvent-free conditions . Another method involves the use of novel nanomagnetic reagents like Cu@Fe3O4 MNPs, which facilitate the cyclization process under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale synthesis. This includes selecting efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of reusable catalysts and environmentally benign reaction conditions is often preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological activities and properties .
Scientific Research Applications
3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one: A similar compound with a tetrahydro structure.
Thiazoloquinazoline derivatives: Compounds with a thiazole ring fused to the quinazoline moiety.
Pyrazoloquinazoline derivatives: Compounds with a pyrazole ring fused to the quinazoline moiety.
Uniqueness
3-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is unique due to its specific fused ring structure and the presence of a methyl group at the 3-position. This structural feature can influence its biological activity and make it distinct from other similar compounds.
Properties
IUPAC Name |
3-methyl-3,4-dihydro-2H-benzimidazolo[2,1-b]quinazolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-9-6-12-10(14(19)7-9)8-18-13-5-3-2-4-11(13)16-15(18)17-12/h2-5,8-9H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHXLXYASMCMGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC3=NC4=CC=CC=C4N3C=C2C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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